molecular formula C21H24N6OS B287729 5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287729
M. Wt: 408.5 g/mol
InChI Key: PHUURERRUGESRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a potent inhibitor of a class of enzymes known as tyrosine kinases. This compound has been the focus of extensive research due to its potential applications in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves the inhibition of tyrosine kinases. These enzymes play a critical role in cell signaling and are often overactive in cancer cells. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the process by which tumors develop a blood supply. In addition, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is its potency and specificity. It is a highly selective inhibitor of tyrosine kinases, which makes it an attractive target for drug development. However, one limitation of this compound is its toxicity. It can be toxic to normal cells as well as cancer cells, which may limit its clinical usefulness.

Future Directions

There are several future directions for research on 5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. Another area of research is the identification of biomarkers that can predict which patients will respond to treatment with this compound. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves several steps. The starting materials are commercially available and the synthesis is carried out using standard organic chemistry techniques.

Scientific Research Applications

5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has also shown promise in the treatment of other diseases such as arthritis and psoriasis.

properties

Molecular Formula

C21H24N6OS

Molecular Weight

408.5 g/mol

IUPAC Name

5-amino-3-ethyl-1-[6-(3-methyl-5-propan-2-ylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C21H24N6OS/c1-6-17-16(11-22)20(23)27(26-17)18-10-19(25-21(24-18)29-5)28-15-8-13(4)7-14(9-15)12(2)3/h7-10,12H,6,23H2,1-5H3

InChI Key

PHUURERRUGESRD-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC(=CC(=C3)C(C)C)C

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC(=CC(=C3)C(C)C)C

Origin of Product

United States

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